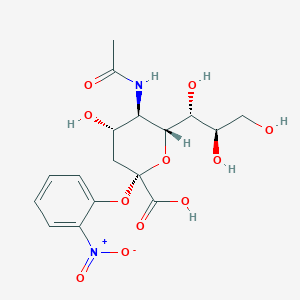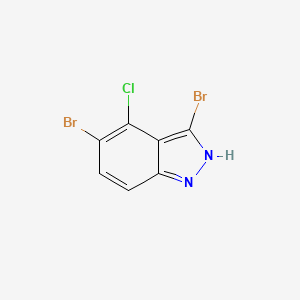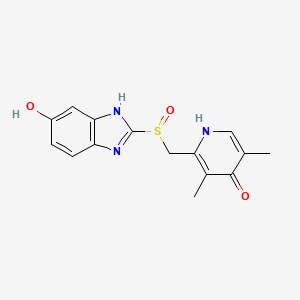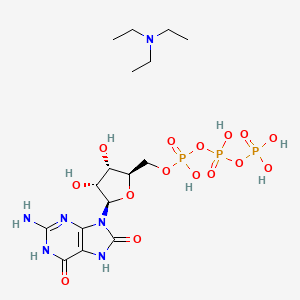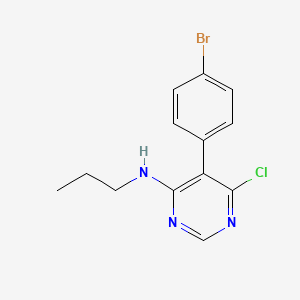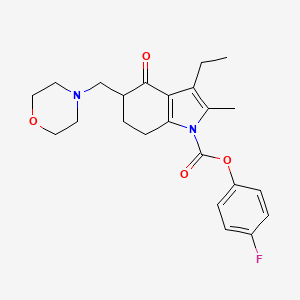
4-Fluorophenyl Carbamic Acid Molindone Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isorosmanol is a naturally occurring abietane-type diterpene isolated from rosemary (Rosmarinus officinalis). It is known for its potent antioxidant properties and has been studied for its neuroprotective and neurotrophic effects. The compound has shown promise in protecting cells against beta-amyloid-induced toxicity, which is a significant factor in the development of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isorosmanol can be synthesized through the oxidation of carnosic acid, another diterpene found in rosemary. The process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield isorosmanol .
Industrial Production Methods: Industrial production of isorosmanol typically involves the extraction of rosemary leaves followed by purification processes. The leaves are subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques to isolate isorosmanol .
Types of Reactions:
Oxidation: Isorosmanol undergoes oxidation reactions to form various derivatives, including orthoquinones.
Reduction: It can be reduced to form less oxidized diterpenes.
Substitution: Isorosmanol can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Major Products:
Oxidation Products: Orthoquinones and other oxidized derivatives.
Reduction Products: Less oxidized diterpenes.
Wissenschaftliche Forschungsanwendungen
Isorosmanol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects in Alzheimer’s disease and other cognitive disorders.
Industry: Utilized as a natural antioxidant in food preservation and cosmetics
Wirkmechanismus
Isorosmanol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents lipid peroxidation, thereby protecting cells from oxidative stress. The compound also promotes the redistribution of filamentous actin and increases the expression of neurofilaments, contributing to its neurotrophic effects .
Vergleich Mit ähnlichen Verbindungen
Carnosic Acid: Another diterpene from rosemary with strong antioxidant properties.
Carnosol: An oxidized derivative of carnosic acid with similar antioxidant activities.
Rosmanol: A structural isomer of isorosmanol with comparable antioxidant effects
Uniqueness: Isorosmanol is unique due to its specific neuroprotective and neurotrophic effects, which are not as pronounced in its similar compounds. Its ability to protect against beta-amyloid-induced toxicity and promote neurite outgrowth sets it apart from other diterpenes .
Eigenschaften
Molekularformel |
C23H27FN2O4 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(4-fluorophenyl) 3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-4-oxo-6,7-dihydro-5H-indole-1-carboxylate |
InChI |
InChI=1S/C23H27FN2O4/c1-3-19-15(2)26(23(28)30-18-7-5-17(24)6-8-18)20-9-4-16(22(27)21(19)20)14-25-10-12-29-13-11-25/h5-8,16H,3-4,9-14H2,1-2H3 |
InChI-Schlüssel |
FXBLFTNHOQAOEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(C2=C1C(=O)C(CC2)CN3CCOCC3)C(=O)OC4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



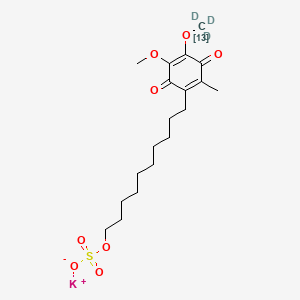
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)

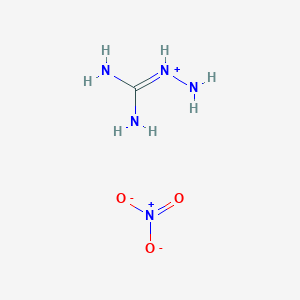

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
